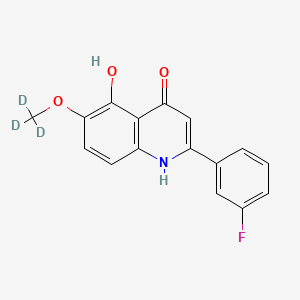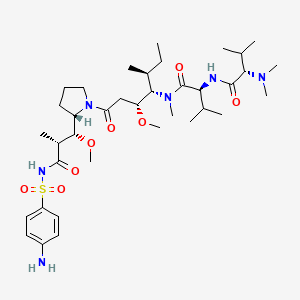
Aminobenzenesulfonic auristatin E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminobenzenesulfonic auristatin E is a compound that combines the cytotoxic tubulin modifier Auristatin E with an antibody-drug conjugate (ADC) linker, Aminobenzenesulfonic. This compound exhibits potent antitumor activity and is primarily used in the development of ADCs for targeted cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Aminobenzenesulfonic auristatin E involves the conjugation of Auristatin E with the ADC linker Aminobenzenesulfonic. This process typically includes the following steps:
Activation of Auristatin E: Auristatin E is activated using a suitable reagent to introduce a reactive functional group.
Linker Attachment: The activated Auristatin E is then reacted with the Aminobenzenesulfonic linker under controlled conditions to form the conjugate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Auristatin E and the Aminobenzenesulfonic linker are synthesized and purified.
Conjugation: The bulk materials are then conjugated in large reactors under optimized conditions to ensure high yield and purity
Analyse Des Réactions Chimiques
Aminobenzenesulfonic auristatin E undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions can occur, especially at the reactive sites introduced during the synthesis
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Applications De Recherche Scientifique
Aminobenzenesulfonic auristatin E has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying conjugation reactions and linker chemistry.
Biology: Employed in cell biology studies to investigate the effects of tubulin modification on cell division and apoptosis.
Medicine: Integral in the development of ADCs for targeted cancer therapy, providing a means to deliver cytotoxic agents directly to cancer cells while minimizing damage to healthy cells
Industry: Utilized in the production of ADCs for clinical trials and therapeutic applications
Mécanisme D'action
Aminobenzenesulfonic auristatin E exerts its effects through the following mechanism:
Tubulin Inhibition: The Auristatin E component binds to tubulin, inhibiting its polymerization and disrupting the microtubule network within cells.
Cell Cycle Arrest: This disruption leads to cell cycle arrest at the G2/M phase, preventing cell division.
Apoptosis Induction: The accumulation of damaged cells triggers apoptosis, leading to cell death
Comparaison Avec Des Composés Similaires
Aminobenzenesulfonic auristatin E is unique due to its specific combination of Auristatin E and the Aminobenzenesulfonic linker. Similar compounds include:
Monomethyl auristatin E (MMAE): Another potent tubulin inhibitor used in ADCs
Monomethyl auristatin F (MMAF): A derivative of Auristatin E with similar cytotoxic properties.
Maytansinoids: A class of microtubule inhibitors used in ADCs
These compounds share similar mechanisms of action but differ in their linker chemistry and specific applications, highlighting the uniqueness of this compound in targeted cancer therapy .
Propriétés
Formule moléculaire |
C37H64N6O8S |
|---|---|
Poids moléculaire |
753.0 g/mol |
Nom IUPAC |
(2S)-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[(4-aminophenyl)sulfonylamino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N,3-dimethylbutanamide |
InChI |
InChI=1S/C37H64N6O8S/c1-13-24(6)33(42(10)37(47)31(22(2)3)39-36(46)32(23(4)5)41(8)9)29(50-11)21-30(44)43-20-14-15-28(43)34(51-12)25(7)35(45)40-52(48,49)27-18-16-26(38)17-19-27/h16-19,22-25,28-29,31-34H,13-15,20-21,38H2,1-12H3,(H,39,46)(H,40,45)/t24-,25+,28-,29+,31-,32-,33-,34+/m0/s1 |
Clé InChI |
AZVFJNPRFUTRNO-RAEOHFLNSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C |
SMILES canonique |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



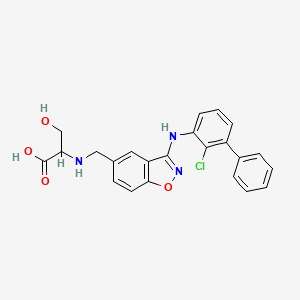
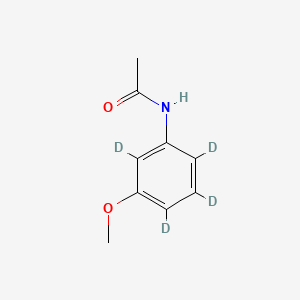
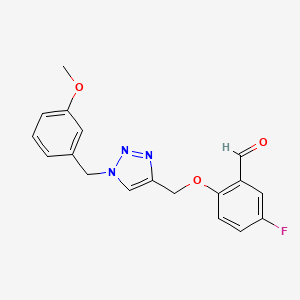
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12410899.png)



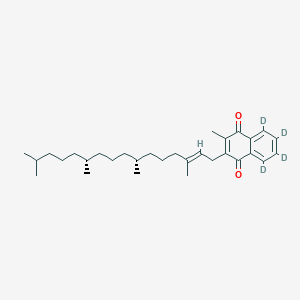
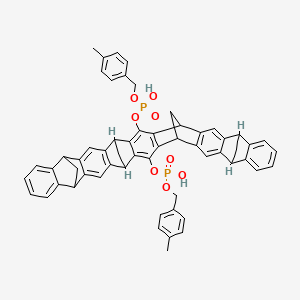
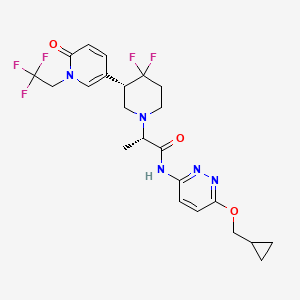
![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester](/img/structure/B12410926.png)
![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6](/img/structure/B12410933.png)
